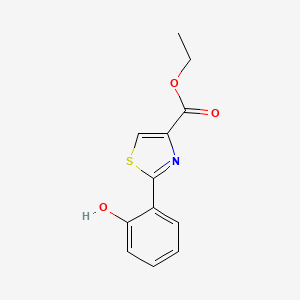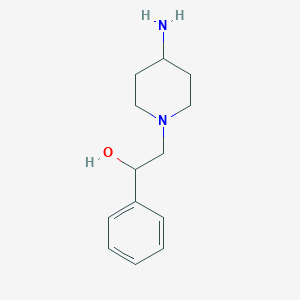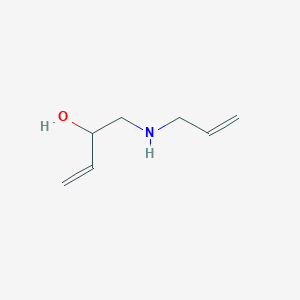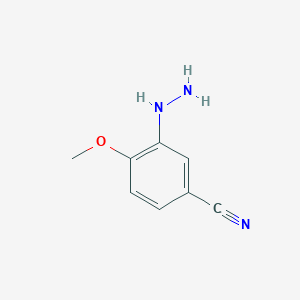
3-hydrazinyl-4-methoxyBenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydrazinyl-4-methoxyBenzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, where the benzene ring is substituted with a hydrazinyl group (-NHNH2) at the third position and a methoxy group (-OCH3) at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-4-methoxyBenzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzonitrile+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydrazinyl-4-methoxyBenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-hydrazinyl-4-methoxyBenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-4-methoxyBenzonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain biological applications.
3-methoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3,5-dimethoxybenzonitrile: Contains additional methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
3-hydrazinyl-4-methoxyBenzonitrile is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties. The hydrazinyl group allows for specific interactions with biological targets, while the methoxy group enhances solubility and stability.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3-hydrazinyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-6(5-9)4-7(8)11-10/h2-4,11H,10H2,1H3 |
Clé InChI |
GIBXTRGSDNQKFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

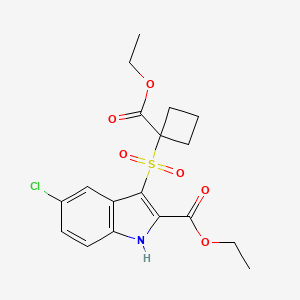
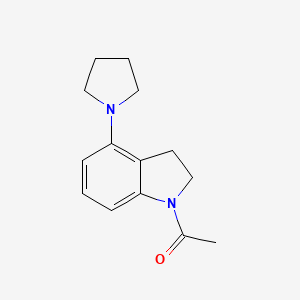
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
